![molecular formula C8H12ClF3N4O B1448586 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride CAS No. 1803587-62-3](/img/structure/B1448586.png)
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Overview
Description
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride (3TEMHCl) is a synthetic compound that has recently been studied for its potential applications in scientific research. 3TEMHCl is a derivative of morpholine and is composed of a trifluoroethyl group attached to a 1H-1,2,4-triazol-3-yl group. It has a molecular weight of 239.64 g/mol and a melting point of 93-95°C. 3TEMHCl is soluble in water, ethanol, and acetonitrile, and has been found to be stable in aqueous solutions.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride exhibits high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates significant efficacy in pre-clinical tests related to emesis and depression, highlighting its potential therapeutic applications in these areas (Harrison et al., 2001).
Corrosion Inhibition
A structurally well-defined 1,2,3-triazole derivative of this compound, specifically 4-[1-(4-methoxy-phenyl)-1H-[1,2,3]triazol-4-ylmethyl]-morpholine (MPTM), was synthesized and studied for its corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound showed a high corrosion inhibition efficiency, and its adsorption on the metal surface suggested a promising application in the field of corrosion protection (Hrimla et al., 2021).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives containing the morpholine moiety, including variations of this compound, have been synthesized and tested for their antimicrobial properties. Some of these compounds demonstrated good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).
Antileishmanial Activity
The compound and its derivatives have shown potential in the treatment of leishmaniasis. A particular study on 1,2,4-triazole derivatives with morpholine revealed that these compounds exhibit significant antileishmanial activity, with one compound, in particular, demonstrating a notable minimal inhibitory concentration (MIC) value (Süleymanoğlu et al., 2018).
Antitumor Activity
The synthesis and structural analysis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound structurally similar to 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride, showed distinct inhibitory capacity against the proliferation of cancer cell lines, indicating its potential as an antitumor agent (Ji et al., 2018).
properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O.ClH/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6;/h5-6,12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWQFKVPHUDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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